molecular formula C9H10BrNO B1330134 2-bromo-N-(3-methylphenyl)acetamide CAS No. 5439-17-8

2-bromo-N-(3-methylphenyl)acetamide

Cat. No.: B1330134
CAS No.: 5439-17-8
M. Wt: 228.09 g/mol
InChI Key: FSQVBULEPAWPNF-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the phenyl ring is substituted with a methyl group at the meta position. This compound is used in various chemical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-N-(3-methylphenyl)acetamide can be synthesized through the bromination of N-(3-methylphenyl)acetamide. The typical synthetic route involves the following steps:

    Starting Material: N-(3-methylphenyl)acetamide.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of N-(3-methylphenyl)ethylamine.

    Oxidation: Formation of 3-methylbenzoic acid.

Scientific Research Applications

2-bromo-N-(3-methylphenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the acetamide group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-methylphenyl)acetamide
  • 2-bromo-N-(2-methylphenyl)acetamide
  • N-(3-bromo-2-methylphenyl)acetamide

Uniqueness

2-bromo-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-bromo-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQVBULEPAWPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279999
Record name 2-bromo-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-17-8
Record name 5439-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methylaniline (Acros, 15.50 mL, 141.8 mmol) in 2N aqueous sodium hydroxide (200 mL) at room temperature was treated with bromoacetyl chloride (Sigma, 12.50 mL, 152.0 mmol) as a solution in dichloromethane (200 mL). After 30 minutes, the layers were separated and the aqueous phase extracted with additional portions of dichloromethane. The organic phases were combined, washed with an aqueous solution of 1N HCl, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide 16.69 g (52% yield) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ2.28 (s, 3H), 4.01 (s, 2H), 6.91 (d, 1H, J=7.5 Hz), 7.20 (dd, 1H, J=7.5, 7.5 Hz), 7.36 (d, 1H, J=8.8 Hz), 7.42 (s, 1H), 10.28 (br s, 1H); MS (DCI/NH3) m/e 228/230 (M+H)+; 245/247 (M+NH4)+.
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a slurry of m-toluidine (15.5 mL, 140 mmol) in a 2N aqueous solution of sodium hydroxide (75 mL) was added dropwise a solution of bromoacetyl chloride (11.6 mL, 140 mmol) in dichloromethane (50 mL) and the reaction mixture was stirred at room temperature for about 30 min. The layers were separated and the organic layer was washed with 1N aqueous hydrochloric acid, dried (MgSO4), filtered and concentrated under vacuum. The residue was triturated twice from dichloromethane/hexane (1:4) to provide 2-bromo-N-m-tolyl-acetamide. MS (DCI-NH3): m/z 245, 247 (M+NH3)+.
Quantity
15.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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